molecular formula C6H13NO2S B2571989 (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol CAS No. 2309442-00-8

(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol

Cat. No.: B2571989
CAS No.: 2309442-00-8
M. Wt: 163.24
InChI Key: QVCWIQNZGFHXSM-HIJFXMFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol is a chiral cyclopentanol derivative of high interest in medicinal chemistry and organic synthesis. This compound features a stereodefined cyclopentane ring with both a hydroxymethyl group and a methylsulfonimidoyl group, making it a valuable bifunctional building block. The sulfonimidoyl functional group is a sulfur-based stereogenic center that is increasingly important in drug discovery, serving as a versatile pharmacophore and a key intermediate in the synthesis of more complex molecules. Potential research applications for this chiral synthon include its use in asymmetric synthesis for constructing bioactive natural products, and as a precursor in the development of pharmaceutical agents. Its unique structure may allow it to act as a key intermediate in creating enzyme inhibitors or receptor modulators. Researchers can leverage the reactivity of the alcohol group for further functionalization through oxidation, reduction, or nucleophilic substitution reactions, while the sulfonimidoyl group can participate in a variety of transition-metal-catalyzed cross-couplings and serve as a chiral ligand or directing group. (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,3R)-3-(methylsulfonimidoyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3/t5-,6+,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWIQNZGFHXSM-HIJFXMFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)[C@@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a cyclopentanol backbone with a methylsulfonimidoyl group at the 3-position. Its stereochemistry is crucial for its biological activity, as the specific arrangement of atoms influences how the molecule interacts with biological targets.

The primary biological activity of (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are essential for cell cycle regulation, and their dysregulation is often associated with cancer. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • CDK Inhibition : The compound selectively inhibits CDK2, which is implicated in various cancers, including breast and ovarian cancer. By inhibiting this kinase, the compound disrupts cell proliferation pathways essential for tumor growth .
  • Induction of Apoptosis : Studies have shown that CDK inhibitors can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Biological Activity Data

Biological ActivityEffectReference
CDK2 InhibitionSignificant reduction in cell proliferation in cancer cell lines
Induction of ApoptosisIncreased apoptosis in treated cancer cells
CytotoxicityDose-dependent cytotoxicity observed in vitro

Case Studies

Several studies have investigated the efficacy of (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol in preclinical models:

  • Breast Cancer Study : A study demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of triple-negative breast cancer. The mechanism was attributed to CDK2 inhibition leading to G1 phase arrest and subsequent apoptosis .
  • Ovarian Cancer Research : Another study highlighted the compound's ability to overcome resistance mechanisms in ovarian cancer cells that typically evade CDK inhibitors. This was achieved through enhanced induction of apoptosis and modulation of apoptotic signaling pathways .

Safety Profile

Preliminary toxicity assessments indicate that (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol has a manageable safety profile at therapeutic doses. However, further studies are required to fully understand its pharmacokinetics and long-term safety implications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following cyclopentanol derivatives are compared to highlight key structural and functional differences:

Compound Name Substituents Functional Groups Stereochemistry Molecular Formula
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol –S(O)(NH)CH₃ at C3 Sulfonimidoyl, hydroxyl 1S,3R C₆H₁₁NO₂S
(1S,2S,3R)-3-(Hydroxymethyl)-2-methyl-2-(propynyl)cyclopentan-1-ol –CH₂OH, –CH₃, –C≡CH at C2 and C3 Hydroxyl, propargyl 1S,2S,3R C₁₁H₁₆O₂
rel-(1S,3R,5S)-3-(Methylsulfanyl)methyl-2-oxabicyclo[3.3.0]octane –SCH₃ incorporated into bicyclic ether Sulfanyl, ether rel-1S,3R,5S C₉H₁₆OS
Entecavir Impurity 15 Benzyloxy-purine, benzyloxy-methyl at C2, C3, and C5 Benzyl ether, purine 1S,2S,3R,5S C₃₂H₃₃N₅O₄
(1R,3S)-3-(TBDMSO)cyclopentan-1-ol –O-Si(CH₃)₂C(CH₃)₃ at C3 Silyl ether 1R,3S C₁₁H₂₄O₂Si

Key Observations :

  • The sulfonimidoyl group in the target compound introduces nitrogen-based polarity, distinguishing it from sulfanyl () or silyl ether () derivatives.
  • Pharmaceutical relevance: Entecavir Impurity 15 () highlights the role of cyclopentanol derivatives in drug development, though its purine and benzyloxy substituents contrast with the simpler sulfonimidoyl motif.

Spectroscopic and Physicochemical Properties

Compound HRMS/EI-MS Data Key Fragments Reference
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol
3n () HRMS [M+H]⁺: 181.1218 (calc. 181.1223) Fragments at m/z 163 (loss of H₂O)
3-Methyl-3-sulfanylhexan-1-ol () EI-MS: m/z 146 (M⁺), 103 (base peak) –CH₂SH, –CH(CH₃) loss
Entecavir Impurity 15 Purine-related ions

Notable Trends:

  • Sulfur-containing compounds (e.g., sulfanyl in , sulfonimidoyl in target) exhibit distinct MS fragmentation due to S–C or S–N bond cleavage.
  • The absence of HRMS data for the target compound highlights a gap in current literature.

Q & A

Basic: What are the recommended synthetic routes for (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol, and how can stereoselectivity be ensured?

Stereoselective synthesis of this compound can involve hydroboration-oxidation of cyclopentene derivatives or nucleophilic substitution on pre-functionalized cyclopentanol frameworks. For example, hydroboration with BH3•THF followed by oxidative workup (as in ) can yield stereocontrol when paired with chiral directing groups. Stereoselectivity is enhanced using enantiopure starting materials or catalysts, such as palladium nanoparticles for hydrogenation ( ). Protecting groups (e.g., silyl ethers, ) may also prevent undesired side reactions during sulfonimidoyl group installation.

Advanced: How can computational modeling predict the stereochemical outcome of sulfonimidoyl group introduction in cyclopentanol derivatives?

Density functional theory (DFT) calculations can map transition states to predict energy barriers for competing stereochemical pathways. Molecular docking studies (as implied in ’s biological interactions) may elucidate how steric and electronic factors influence sulfonimidoyl group orientation. Computational tools like Gaussian or ORCA can simulate reaction trajectories, aiding in rational design of chiral catalysts or substrates.

Basic: What analytical techniques confirm the stereochemistry and purity of (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol?

High-resolution NMR (1H/13C, COSY, NOESY) identifies stereochemistry through coupling constants and nuclear Overhauser effects ( ). Chiral HPLC or SFC (supercritical fluid chromatography) resolves enantiomers, while X-ray crystallography ( ) provides definitive stereochemical assignment. Mass spectrometry (HRMS) and polarimetry verify molecular integrity and optical purity.

Advanced: What strategies resolve contradictions in reported reaction yields for sulfonimidoyl group installation?

Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) is critical. For example, THF in may favor different intermediates compared to polar aprotic solvents. Kinetic studies and in-situ monitoring (e.g., FTIR, Raman spectroscopy) can identify rate-limiting steps. Comparative analysis of byproducts via GC-MS or LC-MS ( ) clarifies competing pathways.

Basic: How does the methylsulfonimidoyl group influence the physicochemical properties of cyclopentanol derivatives?

The sulfonimidoyl group increases polarity and hydrogen-bonding capacity, altering solubility in aqueous or organic media (analogous to ester groups in ). Its electron-withdrawing nature may reduce pKa of the hydroxyl group, impacting reactivity in acid-catalyzed reactions. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC).

Advanced: What challenges arise in regioselective functionalization of cyclopentanol during sulfonimidoyl group installation?

Steric hindrance near the hydroxyl group can limit accessibility. Directed ortho-metalation or transient protecting groups (e.g., boronate esters, ) may enhance regioselectivity. Computational modeling (Question 2) predicts favorable sites for electrophilic attack. Competing pathways, such as epimerization, require careful control of reaction pH and temperature.

Basic: What safety protocols are essential when handling this compound?

Use fume hoods and PPE (gloves, goggles, lab coats) to minimize exposure ( ). Avoid inhalation/contact via proper ventilation and spill containment measures. Material Safety Data Sheets (MSDS) for structurally similar compounds ( ) guide emergency response protocols.

Advanced: How can kinetic isotope effects (KIEs) elucidate sulfonimidoyl group transfer mechanisms?

Deuterium or 15N labeling at key positions (e.g., sulfonimidoyl nitrogen) allows measurement of KIEs via NMR or mass spectrometry. Primary KIEs indicate bond-breaking in the rate-determining step, while secondary KIEs reflect transition-state geometry. This approach is validated in hydrogenation studies ( ) and oxidation reactions ( ).

Basic: What biological assays assess the activity of sulfonimidoyl-containing cyclopentanols?

Enzyme inhibition assays (e.g., kinase or protease screens) and receptor-binding studies ( ) evaluate bioactivity. Cell viability assays (MTT, ATP luminescence) determine cytotoxicity. Metabolite profiling via LC-MS/MS identifies metabolic stability and degradation pathways.

Advanced: How do solvent effects modulate enantiomeric excess in asymmetric syntheses?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates, enhancing stereoselectivity in nucleophilic substitutions. Non-polar solvents (toluene, hexane) favor hydrophobic interactions in chiral catalyst-substrate complexes. Solvent screening, guided by Hansen solubility parameters, optimizes enantioselectivity ( ’s THF vs. ’s aqueous conditions).

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